molecular formula C7H5ClO2 B095410 2-Chloro-6-hydroxybenzaldehyde CAS No. 18362-30-6

2-Chloro-6-hydroxybenzaldehyde

Cat. No.: B095410
CAS No.: 18362-30-6
M. Wt: 156.56 g/mol
InChI Key: MVTWVXYIKIVAOJ-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzaldehyde (2-CHBA) is an organic compound belonging to the class of aldehydes. It is a colorless, crystalline solid with a pungent odor. It is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 2-CHBA is also used in the production of polymers, as well as in the synthesis of fragrances and flavorings. 2-CHBA has a wide range of applications in the scientific research field, ranging from biochemical and physiological effects to advantages and limitations for lab experiments. In

Scientific Research Applications

  • Chromatographic Analyses : 2-Chloro-6-hydroxybenzaldehyde is used in gas-liquid chromatographic analyses. A study demonstrated the separation of chlorinated 4-hydroxybenzaldehydes, including this compound, using non-polar SE-30 capillary columns under various conditions. This highlights its application in analytical chemistry for separation and identification of compounds (Korhonen & Knuutinen, 1984).

  • Synthesis of 2-Alkenoylphenols : this compound reacts with internal and terminal alkynes, alkenes, or allenes to produce 2-alkenoylphenols, a process involving the cleavage of the aldehyde C–H bond. This synthesis, facilitated by a rhodium-based catalyst system, is significant in organic chemistry and pharmaceuticals (Kokubo et al., 1999).

  • Transformation by Anaerobic Bacteria : In environmental chemistry, this compound is studied for its transformation by metabolically stable anaerobic bacteria. These transformations involve oxidation and reduction of the aldehyde group, producing carboxylic acids and hydroxymethyl groups. This research is vital for understanding the environmental fate of halogenated aromatic aldehydes (Neilson et al., 1988).

  • Preparation of 2-Chloro-6-methylbenzoic Acid : In synthetic chemistry, this compound is a precursor in the preparation of 2-chloro-6-methylbenzoic acid. This process involves nucleophilic aromatic substitution and carbonylation, showcasing its utility in complex organic syntheses (Daniewski et al., 2002).

  • Catalysis and Synthesis of Heterocycles : Its role as a synthon in multicomponent reactions, particularly in the synthesis of heterocycles, is significant. Salicylaldehyde derivatives, including this compound, are widely used in pharmaceutical production (Heravi et al., 2018).

  • Antileishmanial Activity : this compound is used in synthesizing chalconoids with antileishmanial activity. These compounds have shown significant in vitro activity against Leishmania major, indicating its potential in medicinal chemistry (Nazarian et al., 2010).

  • Zinc Halide Template Effects : Its derivatives are used in the synthesis of Schiff-base macrocyclic complexes. The zinc complexes of these derivatives have been studied for their structural and spectral characteristics, showing the material science applications of this compound (Chen et al., 2014).

  • Synthesis of Hydroxybenzaldehydes : In organic synthesis, methods for synthesizing 4-hydroxybenzaldehyde, a related compound, are explored. Such syntheses are crucial for the production of fine chemicals and pharmaceutical intermediates (Zhang Guang-yu, 2001).

Safety and Hazards

2-Chloro-6-hydroxybenzaldehyde is classified as a combustible liquid. It can cause skin and eye irritation and may be harmful if inhaled. It may also cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-chloro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTWVXYIKIVAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336015
Record name 2-chloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-30-6
Record name 2-chloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-hydroxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (10 g) was added slowly to a stirred solution of 2-chloro-6-fluoro-benzaldehyde (14.0 g, 88.3 mmol) in dimethylsulfoxide (20 mL) at 0° C., the reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was diluted with water (100 mL) and acidified to pH 2 with concentrated HCl. The precipitates were filtered, washed with water (2×100 mL) and dried over anhydrous sodium sulfate, to give a residue which was used directly in the next step. Yield: 8.5 g (62%). 1H NMR (400 MHz, CDCl3) δ ppm 6.85-7.02 (m, 2H) 7.39-7.47 (m, 1H) 10.41 (s, 1H) 11.95 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-fluorobenzaldehyde (2.44 g, 15.4 mmol) in DMSO (20 mL) at 0° C. was added potassium hydroxide (2.23 g, 33.8 mmol) slowly. The reaction mixture was allowed to stir and warm to rt overnight and then diluted with water (65 mL). The mixture was acidified to pH<1 with conc. HCl. A white solid formed and was filtered, washed with water, and dried to give 2-chloro-6-hydroxybenzaldehyde (1.48 g, 61%). LCMS: (FA) ES-155.0.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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